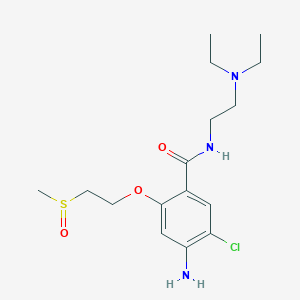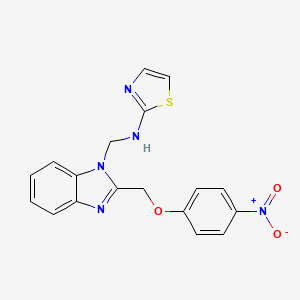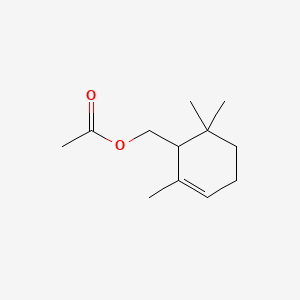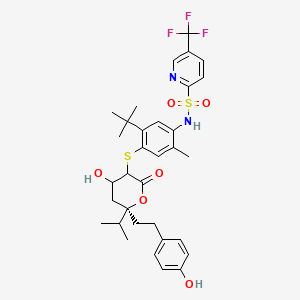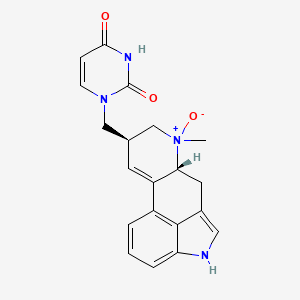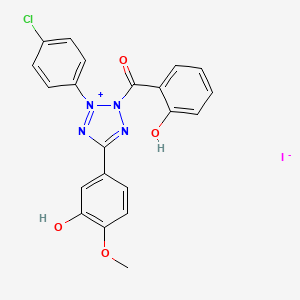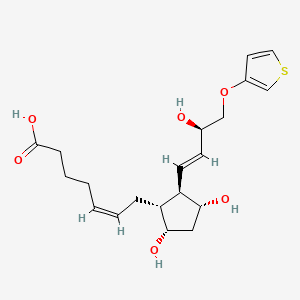
Olmesartan monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olmesartan monohydrate is a pharmaceutical compound belonging to the class of angiotensin II receptor blockers (ARBs). It is primarily used in the management of hypertension (high blood pressure) by preventing the binding of angiotensin II to its receptor, thereby reducing vasoconstriction and aldosterone secretion . This compound is known for its high efficacy and is marketed under various brand names, including Benicar and Olmetec .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of olmesartan monohydrate involves multiple steps, starting from the basic building blocksThe reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial Production Methods
In industrial settings, this compound is produced using a combination of batch and continuous processes to ensure high yield and purity. The process involves the use of advanced techniques like high-pressure liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Olmesartan monohydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions are used to introduce functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Wissenschaftliche Forschungsanwendungen
Olmesartan monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying ARBs and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its role in managing hypertension and its potential benefits in treating other cardiovascular diseases.
Industry: Used in the formulation of various pharmaceutical products
Wirkmechanismus
Olmesartan monohydrate exerts its effects by selectively blocking the angiotensin II type 1 (AT1) receptor. This prevents angiotensin II from binding to the receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The blockade of the AT1 receptor leads to vasodilation, reduced blood pressure, and decreased aldosterone levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Losartan
- Valsartan
- Irbesartan
- Telmisartan
- Candesartan
Uniqueness
Olmesartan monohydrate is unique due to its high binding affinity for the AT1 receptor and its long-lasting effects. Compared to other ARBs, it has a more potent and sustained antihypertensive effect, making it a preferred choice for many patients .
Eigenschaften
CAS-Nummer |
913529-31-4 |
|---|---|
Molekularformel |
C24H28N6O4 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C24H26N6O3.H2O/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22;/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29);1H2 |
InChI-Schlüssel |
CBVAUXGQUBKMCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



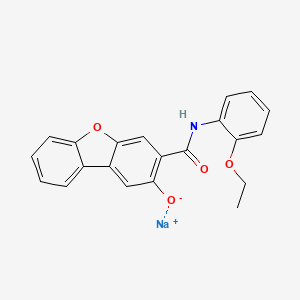
![(6R,7R)-7-[[(2R)-2-amino-2-(1,3-benzodioxol-5-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12763837.png)
